molecular formula C5H12O2 B1222895 1,3-Pentanediol CAS No. 3174-67-2

1,3-Pentanediol

Cat. No.: B1222895
CAS No.: 3174-67-2
M. Wt: 104.15 g/mol
InChI Key: RUOPINZRYMFPBF-UHFFFAOYSA-N
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Description

1,3-Pentanediol is an organic compound with the molecular formula C5H12O2. It is a colorless, viscous liquid that is used in various industrial applications. The compound is a type of diol, which means it contains two hydroxyl groups (-OH) attached to different carbon atoms in the molecule. This compound is known for its use as a building block in the synthesis of polymers, plasticizers, and other chemical intermediates .

Biochemical Analysis

Biochemical Properties

1,3-Pentanediol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. This interaction is crucial in metabolic pathways where this compound can be converted to other metabolites. Additionally, this compound can act as a substrate for certain oxidoreductases, influencing redox reactions within cells .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, thereby impacting energy production within cells. Moreover, it has been observed to affect the expression of genes related to oxidative stress and detoxification processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For example, this compound can inhibit certain dehydrogenases, leading to an accumulation of their substrates. Additionally, it can induce changes in gene expression by interacting with transcription factors or signaling molecules, thereby influencing cellular responses to environmental stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as acting as a metabolic intermediate. At high doses, this compound can exhibit toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where certain dosages lead to significant changes in physiological parameters, such as enzyme activity and metabolite levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to alcohol metabolism and energy production. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which convert it into other metabolites. These metabolic pathways are crucial for maintaining cellular homeostasis and energy balance. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophilic nature. Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the cell. The localization and accumulation of this compound can affect its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Pentanediol can be synthesized through several methods. One common method involves the hydrogenation of glutaric acid or its derivatives. This process typically requires a catalyst, such as palladium or platinum, and is carried out under high pressure and temperature conditions . Another method involves the hydrogenolysis of tetrahydrofurfuryl alcohol, which also requires a catalyst and specific reaction conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of glutaric acid. This method is favored due to its efficiency and the availability of glutaric acid as a starting material. The process involves the use of a metal catalyst, such as palladium on carbon, and is conducted at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

1,3-Pentanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alcohols

    Substitution: Halides, esters

Scientific Research Applications

1,3-Pentanediol has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,3-Pentanediol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,3-Pentanediol can be compared with other similar diols, such as 1,5-Pentanediol and 1,3-Propanediol:

Uniqueness

This compound is unique due to its specific carbon chain length and the position of its hydroxyl groups. This structure provides distinct physical and chemical properties, making it suitable for specific applications in polymer synthesis and as a cryoprotectant .

List of Similar Compounds

Properties

IUPAC Name

pentane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-2-5(7)3-4-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOPINZRYMFPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953678
Record name Pentane-1,3-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3174-67-2
Record name 1,3-Pentanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3174-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Pentanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003174672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Pentanediol
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Record name 1,3-PENTANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-Pentanediol?

A1: this compound has the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol.

Q2: What spectroscopic techniques are used to characterize 2,2,4-trimethyl-1,3-pentanediol diisobutyrate?

A: Researchers often utilize 1H-1D, 13C-1D NMR, and HMBC spectroscopic techniques to identify and characterize 2,2,4-trimethyl-1,3-pentanediol diisobutyrate. These techniques help determine the compound's structure and purity. []

Q3: Are there alternative film-forming agents to 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) in indoor paints?

A: Yes, the industry is shifting from high-VOC solvents like TMPD-MIB to semi-VOC alternatives like 2,2,4-trimethyl-1,3-pentanediol diisobutyrate to reduce VOC emissions in indoor environments. []

Q4: How is 2,2,4-trimethyl-1,3-pentanediol synthesized from isobutyraldehyde?

A: 2,2,4-trimethyl-1,3-pentanediol can be synthesized from isobutyraldehyde through a one-step process involving aldol condensation and a Cannizzaro reaction. This reaction typically employs an aqueous solution of an alkali metal hydroxide or an alkali metal carbonate as a catalyst. []

Q5: What are the advantages of using a solid sodium hydroxide catalyst in the trimerization of aldehydes with one α-hydrogen?

A: Utilizing solid sodium hydroxide as a catalyst in the trimerization of aldehydes like isobutyraldehyde offers several advantages, including high yields of 1,3-diol monoesters (above 85% in some cases), ease of separation from the reaction mixture, and potential for catalyst reusability. []

Q6: Can other aldehydes besides isobutyraldehyde undergo trimerization using solid sodium hydroxide as a catalyst?

A: Yes, the trimerization reaction catalyzed by solid sodium hydroxide is applicable to other aldehydes possessing one α-hydrogen atom. This reaction pathway provides moderate yields of 1,3-diol monoesters, ranging from 50% to 70%. []

Q7: How do water molecules influence the extraction of boric acid using 2,2,4-trimethyl-1,3-pentanediol as an extractant?

A: Density functional theory calculations indicate that water molecules play a crucial role in facilitating boric acid extraction with 2,2,4-trimethyl-1,3-pentanediol. They achieve this by participating in the formation of a stable intermediate complex, [BOH-HOH-HOC], which effectively lowers the activation energy barrier for the esterification reaction, ultimately enhancing boric acid extraction. [, ]

Q8: How does the structure of this compound derivatives affect their activity as plasticizers?

A: The structure of this compound derivatives, particularly the type and size of the ester groups, influences their compatibility with polymers like PVC, affecting their plasticizing efficiency. Bulkier ester groups generally enhance plasticizing effectiveness but might also impact migration and volatility. []

Q9: What analytical techniques are commonly used to determine the concentration of 2-ethyl-1-hexanol, Texanol, and TXIB in indoor air?

A: Researchers often employ solid-phase extraction followed by gas chromatography-mass spectrometry (GC-MS) to accurately quantify these compounds in indoor air samples. []

Q10: What are the environmental concerns associated with 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) emissions from latex paints?

A: TMPD-MIB released from latex paints contributes to indoor air pollution and eventually ends up in the environment. Its fate and potential long-term ecological impacts require further investigation. []

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